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Compound of Interest

Compound Name: Indole-2-carboxylic acid

Cat. No.: B555154

For Immediate Release

This technical guide provides a comprehensive overview of the spectral data for indole-2-
carboxylic acid (CoH7NO2), a key intermediate in the synthesis of various pharmaceutically
active agents. The document is intended for researchers, scientists, and professionals in drug
development, offering a detailed examination of its Nuclear Magnetic Resonance (NMR),
Infrared (IR), and Mass Spectrometry (MS) data.

Spectroscopic Data Summary

The structural confirmation of indole-2-carboxylic acid relies on the synergistic interpretation
of data from multiple spectroscopic techniques. The following tables summarize the key
guantitative data obtained from *H NMR, 3C NMR, IR spectroscopy, and Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the
molecule.

Table 1: *H NMR Spectral Data of Indole-2-carboxylic Acid[1]
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Chemical Shift (8) ppm Assignment
13.0 -COOH

11.8 N-H

7.67 H-4 or H-7
7.48 H-4 or H-7
7.26 H-5 or H-6
7.14 H-3

7.08 H-5 or H-6

Solvent: DMSO-ds, Frequency: 399.65 MHz

Table 2: 13C NMR Spectral Data of Indole-2-carboxylic Acid

Chemical Shift (6) ppm Assignment
163.9 C=0

137.5 C-7a

129.9 C-2

127.5 C-3a

124.2 C-5

121.9 C-6

120.3 C-4

112.3 C-7

105.8 C-3

Solvent: DMSO-ds

Infrared (IR) Spectroscopy
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IR spectroscopy is used to identify the functional groups present in the molecule based on their
characteristic vibrational frequencies. The solid-state spectrum is influenced by intermolecular
hydrogen bonding involving the carboxylic acid and N-H groups.

Table 3: Key IR Absorption Bands for Indole-2-carboxylic Acid

Wavenumber (cm~?) Functional Group Assignment
~3350 N-H stretch (intermolecular H-bond)
2500-3300 (broad) O-H stretch (carboxylic acid dimer)
~1680 C=0 stretch (carboxylic acid dimer)
1400-1600 Aromatic C=C stretching vibrations

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of the molecule.

Table 4: Mass Spectrometry Data for Indole-2-carboxylic Acid[1]

m/z Value Assignment Relative Intensity (%)
161 [M]* (Molecular lon) 69.1

143 [M - H20]* 100.0

115 [M - H20 - COJ* or [CsHsN]* 88.3

89 [C7Hs]* 28.0

63 [CsHs]* 15.5

Experimental Protocols

The following sections detail the general methodologies for acquiring the spectral data
presented above.
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NMR Spectroscopy

A sample of indole-2-carboxylic acid (approximately 0.037 g) is dissolved in 0.5 mL of
deuterated dimethyl sulfoxide (DMSO-de)[1]. Tetramethylsilane (TMS) is used as an internal
standard. The *H and 3C NMR spectra are recorded on a 400 MHz spectrometer, such as a
Bruker or JEOL instrument.

Infrared (IR) Spectroscopy

For solid-state analysis, the Attenuated Total Reflectance (ATR) technique is commonly
employed using an FT-IR spectrometer, such as a Bruker Tensor 27. A small amount of the
solid sample is placed directly on the ATR crystal, and the spectrum is recorded. Alternatively, a
gas-phase spectrum can be obtained from a NIST/EPA database.

Mass Spectrometry

Electron lonization (El) mass spectra are obtained using a direct insertion probe. The
instrument parameters are typically set as follows: source temperature at 180-250°C, sample
temperature at 140-250°C, and an ionization energy of 70-75 eV[1].

Visualization of Analytical Workflow

The logical flow for the spectroscopic analysis and structural elucidation of a compound like
indole-2-carboxylic acid is depicted in the following diagram.
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Sample Preparation

Indole-2-Carboxylic Acid
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Structural Elucidation

Confirmed Structure of
Indole-2-Carboxylic Acid

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [A Technical Guide to the Spectral Analysis of Indole-2-
Carboxylic Acid]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b555154#indole-2-carboxylic-acid-spectral-data-nmr-
ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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